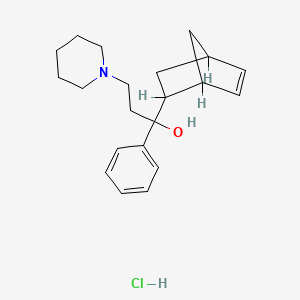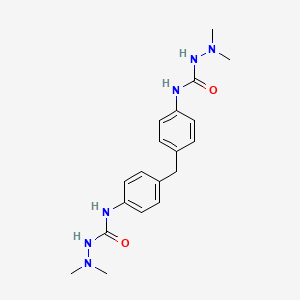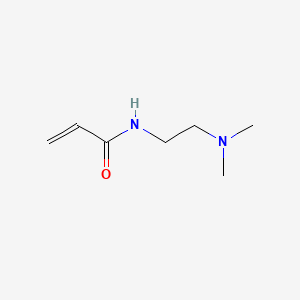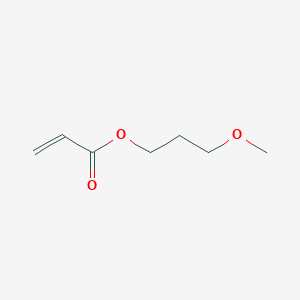
Biperiden hydrochloride
Übersicht
Beschreibung
Biperiden hydrochloride is an antiparkinsonian agent and a non-selective muscarinic receptor antagonist . It is used to treat the stiffness, tremors, spasms, and poor muscle control of Parkinson’s disease . It is also used to treat and prevent these same muscular conditions when they are caused by drugs such as chlorpromazine (Thorazine), fluphenazine (Prolixin), perphenazine (Trilafon), and others .
Synthesis Analysis
A patent describes the synthesis of Biperiden hydrochloride . The method involves preparing crucial external form 5 acetylnorbornene with 5 ethylene 2 norborene for the oxidation of initiation material chosen property, then is isomerizated into reactant salt, grignard reaction and salt-forming reaction prepares this product through Mannich reaction, extroversion .
Molecular Structure Analysis
The molecular formula of Biperiden hydrochloride is C21H30ClNO . Its average weight is 347.922 and its monoisotopic weight is 347.201592294 .
Physical And Chemical Properties Analysis
Biperiden hydrochloride is a solid substance . It is soluble in glacial acetic acid .
Wissenschaftliche Forschungsanwendungen
Treatment of Parkinson’s Disease
Biperiden Hydrochloride is one of the most efficacious cholinolytics and is used to treat Parkinson’s disease . It helps in managing the symptoms of Parkinson’s disease such as tremors, stiffness, and difficulty moving.
Alleviation of Muscular Spasms
Biperiden Hydrochloride is used to treat various types of muscular spasms . It works by blocking certain nerve impulses in the brain which helps in reducing the frequency and severity of muscle spasms.
Management of Uncoordinated Muscular Movements
This compound is used to ameliorate uncoordinated muscular movements that can accompany the use of several tranquilizers . It helps in controlling these side effects and improving the quality of life for patients on these medications.
Quality Control in Drug Manufacturing
The identification of Biperiden Hydrochloride is a significant step in the quality control of the drug substance . It ensures the purity and efficacy of the drug, thereby ensuring its therapeutic effect.
Treatment of Arteriosclerotic and Postencephalitic Parkinsonism
Biperiden Hydrochloride is used in the treatment of arteriosclerotic and postencephalitic parkinsonism . It helps in managing the symptoms of these conditions and improving the patient’s mobility and quality of life.
Alleviation of Extrapyramidal Symptoms
Biperiden Hydrochloride is also used to alleviate extrapyramidal symptoms induced by phenothiazine derivatives and reserpine . These symptoms can include involuntary muscle movements, restlessness, and tremors.
Dosage Determination
The assay of Biperiden Hydrochloride in drug formulation is very important for the determination of the correct dosage of the drug . This ensures that patients receive the correct dosage for their condition, thereby maximizing the therapeutic effect and minimizing side effects.
Research and Development
Biperiden Hydrochloride is a subject of ongoing research and development in the field of pharmaceutical chemistry . Scientists are continually working to improve its efficacy, reduce side effects, and discover new applications for this compound.
Safety And Hazards
Biperiden hydrochloride is classified as a flammable solid . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause serious eye irritation and may cause an allergic skin reaction . It is suspected of causing genetic defects and may cause respiratory irritation . It is harmful to aquatic life with long-lasting effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNLAULGBSQZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
514-65-8 (Parent) | |
| Record name | Biperiden hydrochloride [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047856 | |
| Record name | Biperiden hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biperiden hydrochloride | |
CAS RN |
1235-82-1 | |
| Record name | Biperiden hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biperiden hydrochloride [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biperiden hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Biperiden hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Biperiden hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biperiden hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIPERIDEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K35N76CUHF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Biperiden Hydrochloride is an anticholinergic agent that primarily acts by blocking muscarinic acetylcholine receptors [, ]. This blockade helps to restore the balance between dopaminergic and cholinergic activity in the brain, particularly in regions affected by disorders like Parkinson's disease and drug-induced Parkinsonism [, ].
A: By blocking muscarinic receptors, Biperiden Hydrochloride reduces the excessive cholinergic activity that contributes to symptoms like tremors, rigidity, and bradykinesia [, ]. This results in improved motor control and reduced symptom severity in affected individuals [, ].
A: The molecular formula of Biperiden Hydrochloride is C21H29NO·HCl, and its molecular weight is 347.9 g/mol [, ].
A: Yes, studies have utilized various spectroscopic techniques for the analysis of Biperiden Hydrochloride. UV detection at 210 nm is commonly employed in HPLC methods for its quantification [, ]. Additionally, FTIR spectroscopy has been used to confirm the absence of drug-excipient interactions during formulation development [].
A: Studies have explored the formulation of Biperiden Hydrochloride into various dosage forms, including mouth-dissolving tablets []. These formulations aim to improve patient compliance and potentially enhance bioavailability. Specific data on stability under various conditions is crucial for determining shelf life and optimal storage conditions for these formulations.
ANone: Biperiden Hydrochloride is not known to possess catalytic properties. Its primary mode of action is through receptor binding and not through catalytic mechanisms.
ANone: While specific QSAR models for Biperiden Hydrochloride are not extensively discussed in the provided literature, computational chemistry approaches can be valuable in understanding its interactions with muscarinic receptors, potentially leading to the design of novel anticholinergic agents with improved properties.
A: The presence of a tropine ring system is a common structural feature among anticholinergic agents. In Biperiden Hydrochloride, the tropine ring system is crucial for its binding affinity to muscarinic receptors []. This structural feature contributes to the compound's ability to block acetylcholine's actions, leading to its therapeutic effects [].
A: Researchers have investigated the formulation of Biperiden Hydrochloride into mouth-dissolving tablets as a potential strategy to improve patient compliance and potentially enhance bioavailability []. This approach aims to deliver the drug more effectively, potentially leading to faster onset of action and improved therapeutic outcomes.
ANone: While specific SHE regulations are not discussed in the provided literature, adhering to Good Manufacturing Practices (GMP) and relevant regulatory guidelines is essential throughout the development, manufacturing, and distribution of Biperiden Hydrochloride to ensure product quality, safety, and efficacy.
A: Biperiden Hydrochloride is well-absorbed after oral administration []. While specific details on its distribution are not extensively discussed in the provided literature, understanding its tissue distribution is crucial for determining its potential to cross the blood-brain barrier and exert its effects within the central nervous system.
A: Biperiden Hydrochloride has been shown to be highly effective in treating drug-induced Parkinsonism [, ]. Studies comparing it to other anticholinergic agents like benzhexol (trihexyphenidyl) have demonstrated comparable efficacy in alleviating symptoms such as rigidity, tremor, and sialorrhea [, ].
A: Yes, research has explored the use of Biperiden Hydrochloride in panic disorder []. Findings suggest that it can modulate the response to carbon dioxide challenge, potentially offering therapeutic benefits in managing anxiety symptoms [].
ANone: Like all medications, Biperiden Hydrochloride can cause side effects, some of which can be serious. It's important to note that discussing specific side effects is outside the scope of this scientific Q&A.
ANone: Research exploring novel drug delivery systems for Biperiden Hydrochloride could focus on developing formulations that allow for targeted delivery to the brain, potentially reducing systemic side effects and improving therapeutic outcomes.
ANone: Identifying reliable biomarkers that can predict the efficacy of Biperiden Hydrochloride or monitor treatment response in conditions like Parkinson's disease remains an active area of research.
A: High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for determining the concentration of Biperiden Hydrochloride in pharmaceutical dosage forms [, ]. This method offers high sensitivity and selectivity, making it suitable for routine quality control analysis.
ANone: The potential environmental impact of Biperiden Hydrochloride and its degradation pathways are not extensively studied in the provided literature. Investigating these aspects is crucial for understanding the drug's fate in the environment and developing strategies for sustainable use and disposal.
A: The dissolution rate of a drug product is a critical factor affecting its bioavailability, particularly for orally administered medications like Biperiden Hydrochloride []. A faster dissolution rate generally translates to quicker absorption and onset of action.
A: Analytical methods used to quantify Biperiden Hydrochloride, such as the HPLC method, require rigorous validation to ensure accuracy, precision, specificity, linearity, range, and robustness []. These validation parameters are essential for obtaining reliable and reproducible results in pharmaceutical analysis.
ANone: Stringent quality control measures are crucial throughout the manufacturing process of Biperiden Hydrochloride to ensure batch-to-batch consistency, meet pharmacopoeial standards, and guarantee the safety and efficacy of the final drug product.
ANone: While these aspects are important considerations for pharmaceutical research and development, the provided literature doesn't offer specific details on these topics concerning Biperiden Hydrochloride.
A: Early publications on the use of Biperiden Hydrochloride as a therapeutic agent for Parkinson's disease and related disorders date back to the 1960s []. Further research established its efficacy in managing drug-induced Parkinsonism, solidifying its place in clinical practice [, ].
A: The study of Biperiden Hydrochloride's interactions with the central nervous system extends beyond its therapeutic applications. Research exploring its effects on acoustic startle response in animal models provides valuable insights into the neurobiological mechanisms underlying sensorimotor gating and prepulse inhibition []. These findings contribute to a broader understanding of brain function and potential therapeutic targets for disorders affecting these processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)





